Desonide 1,2-Saturated
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desonide 1,2-Saturated involves the hydrogenation of Desonide. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bond in the Desonide molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Desonide 1,2-Saturated undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated corticosteroid derivatives.
Substitution: Halogenated corticosteroid derivatives.
Scientific Research Applications
Desonide 1,2-Saturated has several scientific research applications:
Mechanism of Action
Desonide 1,2-Saturated exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. This leads to the inhibition of the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Desonide: The parent compound, used for similar dermatological applications.
Hydrocortisone: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid with a broader range of applications, including systemic use
Uniqueness
Desonide 1,2-Saturated is unique due to its selective hydrogenation, which enhances its stability and reduces potential side effects compared to its parent compound, Desonide. This makes it particularly suitable for long-term topical applications .
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19?,20+,22-,23-,24+/m0/s1 |
InChI Key |
WOSCSXKIKGHZNL-OTROMZTISA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
Origin of Product |
United States |
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